molecular formula C11H12BrNO2 B2394797 (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 945724-02-7

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B2394797
M. Wt: 270.126
InChI Key: RPUCSDNSVNQXSP-AATRIKPKSA-N
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Description

“(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one” is a chemical compound with the molecular formula C11H12BrNO2 . It is a monoclinic crystal structure .


Synthesis Analysis

The synthesis of this compound involves a suspension of “(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one” (1.0 mmol, 0.86 g) in toluene (4 mL). N,N–dimethylformamide dimethyl acetal (1.05 mL, 8.0 mmol) is added at 80 °C and stirred for 6 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a monoclinic crystal structure with the following parameters: a = 7.5143(12) Å, b = 11.8968(15) Å, c = 12.9852(13) Å, β = 105.575(14)° .

Scientific Research Applications

Synthesis of Derivative Compounds

  • (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one has been utilized in the synthesis of various derivative compounds. For instance, it reacts with allyl bromide, prenyl bromide, benzyl bromide, and α,α’-dibromo-p-xylene to produce 3-allyl-, 3-prenyl-chromones, homoisoflavones, and bischromones respectively. These derivative compounds have potential applications in different fields of chemistry and material science (Panja, Maiti, & Bandyopadhyay, 2010).

Catalysis and Chemical Reactions

  • This compound has been identified as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides under mild conditions. It demonstrates broad functional-group compatibility, making it a valuable reagent in organic synthesis (Cheng, Sun, Wan, & Sun, 2009).

Optical and Physicochemical Properties

  • The compound has been explored for its optical properties. For instance, its electronic absorption and fluorescence spectra have been studied in solvents of different polarities, providing insights into its solvatochromic properties. Such studies are essential in understanding the material's behavior in various environments, which is crucial for its application in optical technologies (Khan, Asiri, & Aqlan, 2016).

Nonlinear Optical Material

  • Investigations into the nonlinear optical absorption of novel chalcone derivative compounds, including those synthesized from (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, have shown potential applications in optical devices. The distinct absorption behavior under different laser intensities suggests possible use in optical limiters and other photonics applications (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Pharmaceutical Research

  • Although information on drug use and dosage is excluded, it's noteworthy that derivatives of this compound have been studied for their potential anti-cancer activity. For example, Ru(II) complexes with substituted chalcone ligands derived from this compound have shown significant activity against breast cancer cell lines. Such findings highlight the potential of this compound in the development of chemotherapeutic agents (Singh, Saxena, Dixit, Hamidullah, Singh, Singh, Arshad, & Konwar, 2016).

properties

IUPAC Name

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUCSDNSVNQXSP-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Citations

For This Compound
3
Citations
ZC Dong, LL Zheng, BW Pan, Y Shi… - … für Kristallographie-New …, 2023 - degruyter.com
Synthesis and crystal structure (E)-1-(4-bromo-2-hydroxyphenyl&a Page 1 Zhang-Chao Dong, Liang-Liang Zheng, Bo-Wen Pan, Yang Shi* and Ying Zhou …
Number of citations: 0 www.degruyter.com
Y Lin, JP Wan, Y Liu - The Journal of Organic Chemistry, 2023 - ACS Publications
A facile cascade reaction for the site selective synthesis of 2-cyanochromones is described. By using simple o-hydroxyphenyl enaminones and potassium ferrocyanide trihydrate (K 4 [Fe…
Number of citations: 5 pubs.acs.org
W Yu, L Tong, B Hu, B Zhong, J Hao, T Ji… - Journal of medicinal …, 2016 - ACS Publications
The discovery of potent and pan-genotypic HCV NS5A inhibitors faces many challenges including the significant diversity among genotypes, substantial potency shift conferred on some …
Number of citations: 29 pubs.acs.org

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